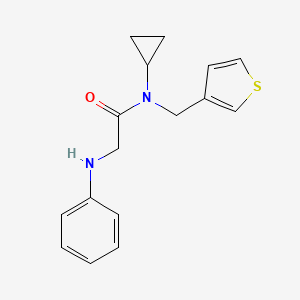
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CTAP, is a small molecule antagonist of the μ-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.
Wirkmechanismus
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide works by binding to the μ-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but instead acts as an antagonist. This mechanism of action is similar to other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce opioid self-administration in animal models, suggesting that it could be used to prevent relapse in opioid addicts. 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has also been shown to have analgesic effects in animal models, suggesting that it could be used as a non-opioid pain medication. Additionally, 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been shown to have anti-inflammatory effects, suggesting that it could be used to treat inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is its specificity for the μ-opioid receptor. This allows for more precise targeting of the receptor, reducing the risk of off-target effects. However, one limitation of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is its relatively short half-life, which can make dosing and administration more difficult.
Zukünftige Richtungen
There are several future directions for research on 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide. One area of interest is its potential use in treating opioid addiction and pain management in humans. Clinical trials are needed to determine the safety and efficacy of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide in humans. Another area of interest is its potential use in treating inflammatory conditions. Further research is needed to determine the mechanisms underlying 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide's anti-inflammatory effects and to determine its potential use in treating inflammatory conditions. Finally, there is potential for the development of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide derivatives with improved pharmacokinetic properties and increased potency.
Synthesemethoden
The synthesis of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves a series of chemical reactions starting with the reaction of cyclopropylamine with 3-bromothiophene-2-carboxylic acid. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been optimized to yield a high purity product suitable for use in research.
Wissenschaftliche Forschungsanwendungen
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of opioids in animal models, suggesting that it could be used to prevent relapse in opioid addicts. 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has also been shown to have analgesic effects in animal models, suggesting that it could be used as a non-opioid pain medication.
Eigenschaften
IUPAC Name |
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(10-17-14-4-2-1-3-5-14)18(15-6-7-15)11-13-8-9-20-12-13/h1-5,8-9,12,15,17H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRNSOVXOAVHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)
![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)

![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)